molecular formula C22H26N4OS B2937865 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 422532-84-1

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2937865
CAS No.: 422532-84-1
M. Wt: 394.54
InChI Key: IWUXKDYZVQVYKE-UHFFFAOYSA-N
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Description

This compound features a quinazoline core, which is known for its diverse biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: The compound can be used in the development of new materials with specific properties

Preparation Methods

The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the reaction of 4-(butylamino)quinazoline with a suitable thiol reagent to introduce the sulfanyl group. This is followed by the acylation of the resulting intermediate with 4-methylbenzylamine to form the final product .

Chemical Reactions Analysis

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core and the sulfanyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Mechanism of Action

The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The quinazoline core is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide include other quinazoline derivatives, such as:

  • 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
  • 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

These compounds share a similar quinazoline core but differ in their substituents, which can lead to variations in their biological activity and applications.

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-3-4-13-23-21-18-7-5-6-8-19(18)25-22(26-21)28-15-20(27)24-14-17-11-9-16(2)10-12-17/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXKDYZVQVYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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